Cas no 1376447-41-4 (N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide)
N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 1376447-41-4
- AKOS033267003
- N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-imidazol-1-ylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
- N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide
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- Inchi: 1S/C20H12ClFN6O/c21-15-10-14(4-5-16(15)22)25-20(29)13(11-23)9-17-19(27-8-6-24-12-27)26-18-3-1-2-7-28(17)18/h1-10,12H,(H,25,29)
- InChI Key: CPIILYWVODPRTL-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC(C(C#N)=CC1=C(N=C2C=CC=CN12)N1C=NC=C1)=O)F
Computed Properties
- Exact Mass: 406.0745149g/mol
- Monoisotopic Mass: 406.0745149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 4.3
- Topological Polar Surface Area: 88Ų
N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26617878-0.05g |
1376447-41-4 | 0.05g |
$246.0 | 2023-09-12 |
N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide
N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide: A Comprehensive Overview
The compound with CAS No. 1376447-41-4, known as N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which includes a cyano group, a fluorophenyl moiety, and a imidazo[1,2-a]pyridine ring system. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and advanced materials development.
Recent studies have highlighted the potential of this compound as a bioactive agent due to its ability to interact with specific biological targets. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that the imidazo[1,2-a]pyridine core of this molecule can act as a scaffold for designing inhibitors of certain kinases, which are crucial in cancer therapy. The chloro and fluoro substituents on the phenyl ring further enhance the molecule's pharmacokinetic properties, making it more suitable for in vivo applications.
From a synthetic perspective, the construction of this compound involves a multi-step process that showcases the versatility of modern organic synthesis techniques. The key steps include the formation of the imidazo[1,2-a]pyridine ring through a cyclization reaction and the subsequent introduction of the cyano group via nucleophilic substitution. The use of microwave-assisted synthesis has been reported to significantly accelerate this process, reducing reaction times while maintaining high yields.
In terms of applications, this compound has shown promise in several areas. In drug discovery, its ability to modulate cellular signaling pathways makes it a valuable tool for studying diseases such as cancer and neurodegenerative disorders. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of novel semiconducting materials.
Recent advancements in computational chemistry have further elucidated the structural and electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the cyano group acts as an electron-withdrawing substituent, significantly influencing the molecule's reactivity and stability. Furthermore, molecular dynamics simulations have provided insights into its interactions with biological macromolecules, paving the way for more targeted drug design strategies.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its complex structure and unique functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing our understanding of chemical biology and material science.
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